molecular formula C21H28N2O8S2 B3859340 2-N,2-N,7-N,7-N-tetrakis(2-hydroxyethyl)-9H-fluorene-2,7-disulfonamide

2-N,2-N,7-N,7-N-tetrakis(2-hydroxyethyl)-9H-fluorene-2,7-disulfonamide

Cat. No.: B3859340
M. Wt: 500.6 g/mol
InChI Key: RRKVIWDARKUQNS-UHFFFAOYSA-N
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Description

2-N,2-N,7-N,7-N-tetrakis(2-hydroxyethyl)-9H-fluorene-2,7-disulfonamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple hydroxyethyl groups and sulfonamide functionalities attached to a fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,2-N,7-N,7-N-tetrakis(2-hydroxyethyl)-9H-fluorene-2,7-disulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorene backbone, followed by the introduction of sulfonamide groups and hydroxyethyl substituents. Common reagents used in these reactions include sulfonyl chlorides, amines, and ethylene oxide. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes. This approach allows for efficient production while maintaining the quality and consistency of the compound. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-N,2-N,7-N,7-N-tetrakis(2-hydroxyethyl)-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide groups can be reduced to amines under specific conditions.

    Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being carefully controlled.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted fluorene compounds. These products can be further utilized in various applications, depending on their chemical properties.

Scientific Research Applications

2-N,2-N,7-N,7-N-tetrakis(2-hydroxyethyl)-9H-fluorene-2,7-disulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound is used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-N,2-N,7-N,7-N-tetrakis(2-hydroxyethyl)-9H-fluorene-2,7-disulfonamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl and sulfonamide groups play a crucial role in binding to these targets, modulating their activity and leading to specific biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound.

Comparison with Similar Compounds

2-N,2-N,7-N,7-N-tetrakis(2-hydroxyethyl)-9H-fluorene-2,7-disulfonamide can be compared with other similar compounds, such as:

    N2,N2,N7,N7-tetrakis(2-hydroxyethyl)-9-hydroxyimino-4,5-dinitrofluorene-2,7-disulfonamide: This compound has additional nitro and hydroxyimino groups, which may alter its chemical properties and applications.

    Fluorene-2,7-disulfonamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-N,2-N,7-N,7-N-tetrakis(2-hydroxyethyl)-9H-fluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O8S2/c24-9-5-22(6-10-25)32(28,29)18-1-3-20-16(14-18)13-17-15-19(2-4-21(17)20)33(30,31)23(7-11-26)8-12-27/h1-4,14-15,24-27H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKVIWDARKUQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)N(CCO)CCO)C3=C1C=C(C=C3)S(=O)(=O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-N,2-N,7-N,7-N-tetrakis(2-hydroxyethyl)-9H-fluorene-2,7-disulfonamide
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2-N,2-N,7-N,7-N-tetrakis(2-hydroxyethyl)-9H-fluorene-2,7-disulfonamide
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2-N,2-N,7-N,7-N-tetrakis(2-hydroxyethyl)-9H-fluorene-2,7-disulfonamide
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2-N,2-N,7-N,7-N-tetrakis(2-hydroxyethyl)-9H-fluorene-2,7-disulfonamide
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2-N,2-N,7-N,7-N-tetrakis(2-hydroxyethyl)-9H-fluorene-2,7-disulfonamide
Reactant of Route 6
2-N,2-N,7-N,7-N-tetrakis(2-hydroxyethyl)-9H-fluorene-2,7-disulfonamide

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